2,4-dimethylisoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)10(13)11(2)9(7)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDZEXRESXLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510669 | |
| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83844-42-2 | |
| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dimethylisoindoline-1,3-dione: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide focuses on a specific derivative, 2,4-dimethylisoindoline-1,3-dione, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications in research and drug development. As a Senior Application Scientist, this document aims to synthesize technical accuracy with practical insights to empower researchers in their scientific endeavors.
I. Core Molecular Structure and Properties
This compound is a derivative of phthalimide, characterized by the presence of two methyl groups, one attached to the nitrogen atom of the imide ring and the other to the aromatic ring at position 4.
Chemical Structure:
Caption: Chemical structure of this compound.
This structure imparts a unique combination of steric and electronic properties that influence its reactivity and biological activity. The N-methylation prevents the formation of hydrogen bonds at the imide nitrogen, a feature that can significantly alter its interaction with biological targets compared to unsubstituted or N-H phthalimides.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for designing experiments, formulating delivery systems, and interpreting biological data.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 83844-42-2 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Melting Point | Not experimentally determined for this specific compound. The closely related N-methylphthalimide has a melting point of 133-134 °C, which can serve as an estimate. | [3] |
| Boiling Point | Not available. | |
| Solubility | Phthalimides are generally slightly soluble in water but show good solubility in many organic solvents.[4][5] The acidic nature of the imide moiety in unsubstituted phthalimide contributes to its solubility in polar solvents through hydrogen bonding.[1] While N-methylation in this compound removes this hydrogen bond donor capability, the overall polarity of the molecule suggests solubility in moderately polar to nonpolar organic solvents. Experimental determination in solvents such as DMSO, DMF, chloroform, and ethyl acetate is recommended for specific applications. |
II. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of N-substituted phthalimides is a well-established chemical transformation. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound, adapted from general procedures for cyclic imide formation.[6][7]
Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
3-Methylphthalic anhydride
-
Methylamine (40% solution in water)
-
Glacial acetic acid
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylphthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: While stirring, add a 40% aqueous solution of methylamine (1.1 to 1.2 equivalents) dropwise to the suspension. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the reaction mixture into a beaker of cold distilled water to precipitate the product fully. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst. It facilitates the initial formation of the phthalamic acid intermediate and promotes the subsequent dehydrative cyclization to the imide.
-
Reflux Conditions: The elevated temperature is necessary to drive the dehydration and ring-closure step of the reaction, ensuring a high conversion to the desired product.
-
Aqueous Methylamine: While an anhydrous amine could be used, the aqueous solution is commercially available and generally effective for this transformation. The water is removed during the reflux in acetic acid.
-
Recrystallization: This is a critical step to remove impurities, such as unreacted starting materials and the intermediate phthalamic acid, resulting in a high-purity final product suitable for biological and analytical studies.
III. Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methyl protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): The protons on the substituted benzene ring will appear in this region. Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets, triplets, or multiplets).
-
N-Methyl Protons (δ ~3.0 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
C4-Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons (C=O) (δ ~165-170 ppm): The two equivalent carbonyl carbons of the imide ring are expected to resonate in this downfield region.[8]
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will appear in this range. The carbons directly attached to the carbonyl groups and the methyl group will have distinct chemical shifts.
-
N-Methyl Carbon (δ ~25 ppm): The carbon of the methyl group attached to the nitrogen.
-
C4-Methyl Carbon (δ ~20 ppm): The carbon of the methyl group on the aromatic ring.
IV. Applications in Research and Drug Development
The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[10][11][12] While specific biological data for this compound is limited, its structural similarity to other biologically active phthalimides suggests potential applications in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of isoindoline-1,3-dione derivatives.[11][12][13][14] These compounds have been shown to induce apoptosis and necrosis in various cancer cell lines, including leukemia and solid tumors.[10][13] The mechanism of action is often multifactorial, involving the inhibition of key enzymes or the modulation of signaling pathways critical for cancer cell survival and proliferation. The substitution pattern on the phthalimide core is a key determinant of anticancer efficacy. Therefore, this compound represents a valuable candidate for screening in anticancer drug discovery programs.
Other Potential Applications
The versatility of the phthalimide scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic effects, including:
-
Anti-inflammatory and Analgesic Activity
-
Antimicrobial and Antifungal Properties
-
Anticonvulsant Effects
The specific substitution pattern of this compound may confer novel or enhanced activity in any of these areas, making it a compound of interest for broader pharmacological screening.
V. Conclusion
This compound is a synthetically accessible derivative of the pharmacologically significant isoindoline-1,3-dione scaffold. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, a practical synthetic protocol, and a discussion of its potential applications. The insights provided herein are intended to facilitate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
VI. References
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Phthalimide. PubChem. National Center for Biotechnology Information. [Link]
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Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Sha'er, M. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. BioMed Research International, 2020, 8816964.
-
Khatun, M., Islam, M. R., & Khan, M. A. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22965-22995.
-
Al-Otaibi, J. S., El-Sayed, M. A. A., Al-Dosary, M. A., & El-Gamal, K. M. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 25(24), 5923.
-
Demir, B., Yilmaz, I., & Kucukoglu, K. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12047–12056.
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]
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Singh, J., Singha, T., Naskar, A., Kundu, M., & Kumar, R. (2016). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. ResearchGate.
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Solubility of Phthalimide derivatives. ResearchGate. [Link]
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Phthalimide. Wikipedia. [Link]
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Al-Mokhanam, A. A., & Al-Zahrani, S. M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 643-655.
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Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
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2-methyl-isoindole-1,3-dione. ChemSynthesis. [Link]
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Table 6 The observed (in DMSO) and predicted 1 H and 13 C NMR isotropic... ResearchGate. [Link]
-
Process for making cyclic imides. Google Patents.
-
Taiwo, F. O., Adekunle, A. S., & Ojo, O. E. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 194-201.
-
nuclear magnetic resonance - spectroscopy. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
13C NMR Spectrum (1D, 400 MHz, H2O, simulated) (NP0000009). NP-MRD. [Link]
-
2-Ethylisoindoline-1,3-dione. ResearchGate. [Link]
-
Synthesis of isoindoline-1,3-diones. ResearchGate. [Link]
-
Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
-
ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]
-
1H NMR, b1H NMR (D2O addition), and c13C NMR (in DMSO-d6) spectra of caffeine-H2SO4. ResearchGate. [Link]
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- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
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- 3. chemsynthesis.com [chemsynthesis.com]
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Navigating the Technical Landscape of CAS 83844-42-2: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 83844-42-2, which is confirmed as 2,4-Dimethylisoindoline-1,3-dione . A notable discrepancy exists with the initially provided name "2-(2-Chloro-4-iodophenyl)-N-cyclopropyl-3-oxopropanenitrile," for which no corresponding CAS number or readily available safety and molecular weight data could be found. This document will focus on the confirmed identity of CAS 83844-42-2, presenting its molecular weight, a detailed analysis of its safety profile based on analogous compounds, and potential research applications. This guide is intended to equip researchers and drug development professionals with the critical information needed for safe handling, experimental design, and strategic application of this compound.
Chemical Identity and Molecular Characteristics
The compound registered under CAS number 83844-42-2 is unequivocally identified as this compound. This identification is consistently supported by major chemical suppliers.
Molecular Weight: The molecular weight of this compound is 175.18 g/mol .[1]
Chemical Structure:
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 83844-42-2 | N/A |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Synonyms | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | N/A |
Safety Data Sheet Analysis
Hazard Identification
Based on the analysis of analogous compounds, this compound should be treated as potentially hazardous. For the related compound 1,3-Indanedione, the following hazards are identified:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
It is prudent to assume that this compound may exhibit similar properties.
First-Aid Measures
The following first-aid protocols are recommended as a precautionary measure:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Handling and Storage
Proper handling and storage are crucial to ensure laboratory safety.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE) Workflow
Sources
difference between 2,4-dimethylisoindoline-1,3-dione and N-methylphthalimide
An In-Depth Technical Guide to Differentiating 2,4-dimethylisoindoline-1,3-dione and N-methylphthalimide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound and N-methylphthalimide, two compounds built upon the versatile phthalimide scaffold. A critical point of clarification is addressed upfront: despite their structural similarity, these are not isomers but distinct chemical entities with different molecular formulas and weights. This guide elucidates the fundamental differences in their molecular structure, physicochemical properties, synthetic pathways, and spectroscopic signatures. By presenting detailed comparative data, step-by-step experimental protocols for synthesis and analysis, and clear visual diagrams, this document serves as an essential resource for researchers, scientists, and drug development professionals to ensure accurate identification, characterization, and application of these important chemical building blocks.
Introduction: The Privileged Phthalimide Scaffold
The phthalimide core, chemically known as isoindoline-1,3-dione, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and synthetic accessibility have made it a cornerstone for the development of a vast array of functional molecules. Phthalimide derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects.[1][2][3][4] Several FDA-approved drugs, such as thalidomide and its analogs, feature this core structure, highlighting its therapeutic relevance.[5] Given the profound impact that subtle structural modifications can have on a molecule's function, the precise characterization of its derivatives is paramount. This guide focuses on two such derivatives: N-methylphthalimide and this compound.
Foundational Distinction: Structural Analogs, Not Isomers
A frequent point of confusion for structurally similar molecules is the question of isomerism. It is crucial to establish from the outset that N-methylphthalimide and this compound are not structural isomers. Isomers share the same molecular formula but differ in the arrangement of their atoms. These two compounds possess different molecular formulas and, consequently, different molecular weights.
They are best described as structural analogs, both belonging to the N-substituted phthalimide family but distinguished by the presence of an additional methyl group on the aromatic ring of this compound.
Comparative Molecular Structure
The key difference lies in the placement and number of methyl substituents on the isoindoline-1,3-dione framework.
-
N-methylphthalimide (also known as 2-methylisoindoline-1,3-dione) features a single methyl group attached to the nitrogen atom of the imide ring.[6]
-
This compound possesses two methyl groups: one on the nitrogen atom (position 2) and a second on the benzene ring at position 4.[8]
This seemingly minor difference has significant implications for the molecule's synthesis, properties, and reactivity.
Caption: Structural comparison of N-methylphthalimide and this compound.
Physicochemical and Spectroscopic Differentiation
The difference in molecular formula directly translates to distinct physicochemical properties and unique spectroscopic fingerprints, which are essential for unambiguous identification.
Comparative Physicochemical Properties
| Property | N-methylphthalimide | This compound | Reference(s) |
| CAS Number | 550-44-7 | 83844-42-2 | [7][8] |
| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ | [7][8] |
| Molecular Weight | 161.16 g/mol | 175.19 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | Solid (Appearance not specified) | [6] |
| Melting Point | 129-132 °C | Not specified | [9][10] |
Spectroscopic Analysis: The Definitive Toolkit
Spectroscopic methods provide the most robust and definitive means of distinguishing between these two compounds.
-
Mass Spectrometry (MS): This is the most direct technique for differentiation. The two compounds will exhibit distinct molecular ion peaks ([M]⁺) corresponding to their different molecular weights.
-
N-methylphthalimide: [M]⁺ = m/z 161
-
This compound: [M]⁺ = m/z 175
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a clear and characteristic "fingerprint" based on the chemical environment of the protons.
-
¹H NMR of N-methylphthalimide:
-
Aromatic protons: A multiplet signal for the four protons on the unsubstituted benzene ring (typically ~7.7-7.9 ppm).[11]
-
N-Methyl protons: A sharp singlet for the three protons of the methyl group attached to the nitrogen (typically ~3.1-3.2 ppm).
-
-
¹H NMR of this compound (Predicted):
-
Aromatic protons: A more complex pattern with distinct signals for the three protons on the substituted benzene ring.
-
N-Methyl protons: A sharp singlet for the N-methyl group, similar in shift to that in N-methylphthalimide.
-
Aromatic-Methyl protons: A distinct sharp singlet for the three protons of the methyl group on the benzene ring (typically ~2.4-2.6 ppm). The presence of this second singlet is a key distinguishing feature.
-
-
-
Infrared (IR) Spectroscopy: Both compounds will display characteristic strong absorption bands for the imide carbonyl (C=O) groups.[9]
-
Symmetric C=O stretch: ~1780 cm⁻¹
-
Asymmetric C=O stretch: ~1715 cm⁻¹ While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) will exist due to the additional C-C and C-H bonds of the aromatic methyl group in this compound.
-
Synthesis Pathways: The Impact of the Starting Material
The synthesis of these analogs underscores their structural differences, as they originate from different starting materials. The most common and efficient method for synthesizing N-substituted phthalimides is the condensation of a primary amine with the corresponding phthalic anhydride.[12][13][14]
-
Synthesis of N-methylphthalimide: This reaction proceeds by reacting phthalic anhydride with methylamine.[15][16]
-
Synthesis of this compound: This requires starting with 3-methylphthalic anhydride and reacting it with methylamine.
The choice of the anhydride precursor is the critical determinant of the final product's substitution pattern on the aromatic ring.
Caption: Divergent synthetic pathways determined by the choice of anhydride starting material.
Applications in Research and Drug Development
While both compounds are part of the broader phthalimide family, their specific uses and potential applications differ.
-
N-methylphthalimide: This compound is a widely utilized and commercially available chemical intermediate.[10][17] Its primary role is as a stable, versatile building block for constructing more complex molecules in the pharmaceutical, agrochemical, and dye industries.[6][18][19] It serves as a precursor for introducing the N-methylated phthalimide moiety into larger molecular architectures.
-
This compound: As a more substituted analog, this compound is less common as a bulk intermediate. Its value lies in its potential as a bioactive molecule itself or as a scaffold for further functionalization in drug discovery programs. The phthalimide core is known to be a pharmacophore for a range of biological targets.[3][5] The addition of the methyl group on the aromatic ring can influence factors like metabolic stability, lipophilicity, and binding affinity to target proteins, making it a candidate for screening in various therapeutic areas such as oncology, inflammation, and infectious diseases.[1][2]
Experimental Protocols
Protocol: Synthesis of N-methylphthalimide
This protocol describes a common method for the synthesis of N-methylphthalimide via the condensation of phthalic anhydride and methylamine.[15][16]
Materials:
-
Phthalic anhydride
-
Aqueous methylamine solution (e.g., 40%)
-
Glacial acetic acid (optional, as solvent/catalyst)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and a slight excess of aqueous methylamine solution (1.1 eq).
-
Optional: Add glacial acetic acid as a solvent to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 110-130°C) and maintain for 2-3 hours. The reaction involves the initial formation of the phthalamic acid intermediate, followed by cyclization via dehydration to the imide.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and water-soluble byproducts.
-
Purify the crude product by recrystallization from hot ethanol to yield N-methylphthalimide as a white crystalline solid.
-
Dry the purified product under vacuum. Confirm identity and purity using melting point analysis, MS, and NMR.
Protocol: Analytical Differentiation by HPLC-MS
This protocol outlines a general workflow for separating and identifying the two compounds in a mixture using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[20][21]
Instrumentation & Reagents:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample: A dilute solution of the compound(s) in acetonitrile or methanol.
Procedure:
-
Method Setup:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Program a linear gradient, for example: 0-1 min (10% B), 1-10 min (10% to 90% B), 10-12 min (90% B), 12-12.1 min (90% to 10% B), 12.1-15 min (10% B).
-
Set the MS to scan in positive ion mode over a mass range that includes the molecular weights of both compounds (e.g., m/z 100-300).
-
-
Sample Injection: Inject a small volume (e.g., 5 µL) of the sample solution.
-
Data Acquisition & Analysis:
-
Chromatogram: The HPLC will separate the compounds based on their polarity. This compound, being more nonpolar due to the extra methyl group, is expected to have a longer retention time than N-methylphthalimide on a reverse-phase column.
-
Mass Spectra: Extract the mass spectrum for each chromatographic peak.
-
The peak corresponding to N-methylphthalimide will show a prominent ion at m/z 162 ([M+H]⁺) .
-
The peak corresponding to this compound will show a prominent ion at m/z 176 ([M+H]⁺) .
-
-
-
Confirmation: The combination of a unique retention time and a distinct molecular ion mass provides unambiguous identification and differentiation of the two compounds.
Caption: Analytical workflow for the unambiguous differentiation using HPLC-MS.
Conclusion
While N-methylphthalimide and this compound are both derivatives of the medicinally significant phthalimide scaffold, they are fundamentally different compounds. They do not share the same molecular formula and are therefore not isomers. This guide has systematically detailed their differences in structure, synthesis, physicochemical properties, and spectroscopic signatures. For the researcher and drug development professional, the key takeaway is the necessity of rigorous analytical characterization. Techniques like Mass Spectrometry and NMR spectroscopy are not merely confirmatory but essential tools for distinguishing these analogs, ensuring the integrity of experimental data and the precise structure-activity relationships that drive modern scientific discovery.
References
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (n.d.). PMC. [Link]
-
N-Methylphthalimide - High Purity Chemical at Best Price. (n.d.). IndiaMART. [Link]
-
Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]
-
Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. (2023). ACS Publications. [Link]
-
The Characterization of N-methylphthalimide (NMP). (n.d.). DEA.gov. [Link]
-
Synthesis of N-substituted phthalimides. (n.d.). ResearchGate. [Link]
-
N-Methylphthalimide. (2018). SIELC Technologies. [Link]
-
Synthesis of N-methylphthalimide. (n.d.). PrepChem.com. [Link]
-
Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. (n.d.). UCL Discovery. [Link]
- Process for preparing n-substituted cyclic imides. (2010).
-
N-Methylphthalimide. (n.d.). PubChem. [Link]
-
An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. (n.d.). PMC. [Link]
-
Phthalimide analogs for antimalarial drug discovery. (n.d.). PMC. [Link]
-
Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). PMC. [Link]
-
Synthesis of 4-Nitro-N-Methylphthalimide. (n.d.). Scribd. [Link]
-
What spectral technique is used to distinguish between structural isomers?. (2023). Quora. [Link]
-
SilvaJunior, J. G. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Juniper Publishers. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). [Link]
-
N-methylphthalimide. (2024). ChemBK. [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. N-Methylphthalimide | C9H7NO2 | CID 11074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 83844-42-2 | AChemBlock [achemblock.com]
- 9. N-Methylphthalimide | 550-44-7 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. dea.gov [dea.gov]
- 12. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. prepchem.com [prepchem.com]
- 16. scribd.com [scribd.com]
- 17. N-Methylphthalimide - High Purity Chemical at Best Price [papchemlifesciences.co.in]
- 18. N-methylphthalimide | 550-44-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 19. guidechem.com [guidechem.com]
- 20. N-Methylphthalimide | SIELC Technologies [sielc.com]
- 21. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Methylation of 4-Methylphthalimide
Abstract & Scope
This application note details the optimized protocol for the
This guide presents two validated workflows:
-
Method A (Standard): Potassium Carbonate (
) in DMF.[1] Recommended for high purity and scalability. -
Method B (Rapid): Sodium Hydride (
) in DMF. Recommended for high-throughput screening or difficult substrates.
Key Performance Indicators (KPIs):
-
Target Yield: >90%
-
Purity: >98% (HPLC)
-
Reaction Time: 2–12 hours (Method dependent)
Safety & Handling (Critical)
Methyl Iodide (MeI) is a volatile neurotoxin and suspected carcinogen.[2][3][4][5] It possesses a high vapor pressure and penetrates standard nitrile gloves rapidly.
| Hazard | Mitigation Strategy |
| Inhalation Toxicity | All operations must occur in a certified fume hood. |
| Skin Absorption | Use Silver Shield™ (Laminate) gloves. Standard nitrile offers <5 min breakthrough protection. |
| Volatility | Store MeI at 4°C. Chill reagents before addition to minimize vaporization. |
| Waste Disposal | Quench excess MeI with aqueous ammonia or sodium thiosulfate before disposal. |
Reaction Mechanism
The reaction proceeds via a classic Gabriel-type
Mechanistic Pathway
Figure 1: Mechanistic pathway for the N-methylation of 4-methylphthalimide. The reaction is driven by the formation of the nucleophilic imide anion.[6]
Experimental Protocols
Materials Checklist
-
Substrate: 4-Methylphthalimide (1.0 equiv)
-
Reagent: Methyl Iodide (1.2 – 1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Base:
-
Method A: Potassium Carbonate (
), anhydrous, granular. -
Method B: Sodium Hydride (
), 60% dispersion in mineral oil.
-
Method A: The "Gold Standard" ( / DMF)
Best for: Routine synthesis, scale-up, and minimizing moisture sensitivity.
-
Setup: Charge a round-bottom flask with 4-methylphthalimide (10 mmol, 1.61 g) and anhydrous
(15 mmol, 2.07 g, 1.5 equiv). -
Solvation: Add DMF (20 mL, 0.5 M concentration). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation. The suspension may turn slightly yellow.
-
Addition: Add Methyl Iodide (15 mmol, 0.94 mL, 1.5 equiv) dropwise via syringe.
-
Note: If scaling up >10g, use an addition funnel and cool the flask to 0°C during addition to manage exotherm.
-
-
Reaction: Stir at RT for 2 hours , then heat to 50°C for 2 hours .
-
Monitoring: Check TLC (30% EtOAc/Hexane). Product
will be higher than starting material.
-
-
Quench & Workup:
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
The product should precipitate as a white/off-white solid.
-
Filter the solid and wash with cold water (
mL) to remove residual DMF and inorganic salts.
-
-
Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water.
Method B: High-Throughput / Difficult Substrates ( / DMF)
Best for: Rapid kinetics or if Method A yields <80%. Requires strict anhydrous conditions.
-
Setup: Flame-dry a flask under
atmosphere. -
Base Activation: Add
(12 mmol, 0.48 g of 60% dispersion, 1.2 equiv) to the flask. Wash with hexane ( ) to remove mineral oil if high purity is required immediately (optional). -
Solvation: Add DMF (15 mL) and cool to 0°C .
-
Deprotonation: Dissolve 4-methylphthalimide (10 mmol, 1.61 g) in DMF (5 mL) and add dropwise to the
suspension.-
Observation: Vigorous evolution of
gas. Stir at 0°C for 30 mins until gas evolution ceases.
-
-
Alkylation: Add Methyl Iodide (12 mmol, 0.75 mL, 1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 1–2 hours .
-
Workup: Carefully quench with saturated
solution (excess will bubble). Extract with Ethyl Acetate ( ), wash organics with brine, dry over , and concentrate.
Process Workflow & Data
Workflow Diagram
Figure 2: Operational workflow for the isolation of N-methyl-4-methylphthalimide.
Comparative Data Table
| Parameter | Method A ( | Method B ( |
| Reaction Time | 4–6 Hours | 1–2 Hours |
| Typical Yield | 88–95% | 90–98% |
| Impurity Profile | Very Clean (Precipitation) | Mineral oil residues (if not washed) |
| Moisture Tolerance | Moderate | Low (Strictly Anhydrous) |
| Scalability | High (Kg scale feasible) | Low (H2 gas management required) |
Analytical Validation
To confirm the identity of N-methyl-4-methylphthalimide :
-
1H NMR (CDCl3, 400 MHz):
-
~3.15 ppm (s, 3H,
) – Diagnostic peak. -
~2.50 ppm (s, 3H,
). - ~7.4–7.8 ppm (m, 3H, Aromatic protons).
-
~3.15 ppm (s, 3H,
-
IR Spectroscopy:
-
Strong Carbonyl (
) stretches at 1770 and 1710 (characteristic of imides). -
Absence of broad N-H stretch (
3200 ).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous. Increase base to 2.0 equiv. |
| Oily Product | Residual DMF. | Wash the precipitate more thoroughly with water. Dissolve in EtOAc and wash with LiCl solution (5%) to remove DMF. |
| Starting Material Remains | MeI evaporation. | MeI is volatile (bp 42°C).[5] Ensure the system is sealed or use a reflux condenser if heating >40°C. Add an extra 0.5 eq of MeI. |
| Ring Opening | Hydrolysis due to high pH + water. | Avoid heating above 80°C in the presence of |
References
-
Gabriel Synthesis Mechanism & Scope
-
Standard N-Alkylation Protocol (Phthalimides)
-
Use of K2CO3/DMF for Imides
-
Safety Data for Methyl Iodide
-
PubChem Compound Summary for CID 6328, Methyl Iodide. National Center for Biotechnology Information. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. calibrechem.com [calibrechem.com]
- 5. Managing Methyl Iodide Spills and Accidents | PDF [slideshare.net]
- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Crystallization Solvent Systems for N-Methyl-4-Methylphthalimide Purification
The following Application Note and Protocol is designed for researchers and process chemists requiring high-purity N-methyl-4-methylphthalimide (also known as 4-methyl-N-methylphthalimide).
Abstract & Scope
N-methyl-4-methylphthalimide is a critical intermediate in the synthesis of high-performance polyimides, pharmaceutical scaffolds, and organic electronic materials. While synthesis via the condensation of 4-methylphthalic anhydride and methylamine is straightforward, achieving purities >99.5% is complicated by the presence of unreacted anhydride, hydrolyzed acid byproducts (4-methylphthalic acid), and regioisomers (N-methyl-3-methylphthalimide).
This guide provides a field-proven, self-validating framework for the purification of N-methyl-4-methylphthalimide. We move beyond generic "recrystallization" to define specific solvent systems that target distinct impurity profiles.
Compound Profile & Impurity Analysis[1][2]
Before selecting a solvent system, the crude material's impurity profile must be understood.
| Parameter | Description | Criticality |
| Target Compound | N-Methyl-4-methylphthalimide | Solid, typically off-white to white crystals. |
| Major Impurity A | 4-Methylphthalic Anhydride | Unreacted starting material. Moisture sensitive. |
| Major Impurity B | 4-Methylphthalic Acid | Hydrolysis product. Highly polar, insoluble in non-polar solvents. |
| Major Impurity C | N-Methyl-3-methylphthalimide | Regioisomer (if technical grade anhydride used). Difficult to separate due to similar solubility. |
| Melting Point | ~130–150 °C (Analogous Est.) | Note: Precise MP varies by polymorph; use DSC for confirmation. |
Mechanistic Solubility Logic
-
The Methyl Effect: The 4-methyl group increases lipophilicity compared to the parent N-methylphthalimide, making the compound more soluble in aromatic hydrocarbons (Toluene) and less soluble in water.
-
The Imide Functionality: Provides hydrogen bond acceptance but lacks donation, making it highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in alcohols (Ethanol, IPA) at high temperatures.
Solvent System Selection Matrix
Use the following decision tree to select the optimal protocol based on your crude material's status.
Figure 1: Solvent Selection Decision Tree. Select Protocol B for difficult isomer separations; Protocol A for general purity enhancement.
Detailed Experimental Protocols
Protocol A: The "Green" Standard (Ethanol Recrystallization)
Best For: Removal of trace colored impurities and hydrolyzed acid byproducts. Solvent System: Ethanol (95%) or Isopropyl Alcohol (IPA).
-
Dissolution: Charge crude N-methyl-4-methylphthalimide into a round-bottom flask. Add Ethanol (95%) at a ratio of 5-7 mL per gram of solid.
-
Reflux: Heat the mixture to reflux (~78°C). The solution should become clear.
-
Checkpoint: If solids remain after 10 minutes of reflux, they are likely inorganic salts or 4-methylphthalic acid. Perform a hot filtration.
-
-
Cooling (Nucleation Control): Remove heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Why: Rapid cooling traps impurities in the crystal lattice.
-
-
Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Ethanol (2 x 1 mL/g).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: The "Isomer Rejector" (Toluene/Heptane)
Best For: Separating the 4-methyl isomer from the 3-methyl isomer and removing unreacted anhydride. Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).
-
Dissolution: Dissolve crude solid in Toluene at 90-100°C. Use the minimum amount required for complete dissolution (approx. 3-4 mL/g).
-
Anti-Solvent Addition: While maintaining temperature at ~80°C, slowly add Heptane dropwise until a persistent cloudiness (turbidity) is observed.
-
Re-solubilization: Add a small volume of Toluene to just clear the solution.
-
Selective Crystallization: Allow to cool very slowly to room temperature.
-
Filtration: Filter at room temperature (do not chill to 0°C, as this may precipitate the impurities).
-
Wash: Wash with a 1:1 mixture of Toluene/Heptane.
Protocol C: Rapid Isolation (DMF/Water Precipitation)
Best For: Bulk recovery from crude reaction mixtures (lower purity). Solvent System: DMF (Solvent) / Water (Anti-solvent).
-
Dissolve crude material in minimal DMF at room temperature.
-
Slowly add Water (3x volume of DMF) with vigorous stirring.
-
The product will crash out as a white precipitate.[2]
-
Filter and wash extensively with water to remove DMF traces.
-
Warning: This method often traps impurities and is difficult to dry completely. Use only for intermediate grade material.
-
Process Workflow & Control
The following diagram illustrates the complete purification lifecycle, emphasizing the "Self-Validating" checkpoints.
Figure 2: End-to-End Purification Workflow with Validation Loop.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid oil rather than crystals. | The solution is too concentrated or cooling is too fast. Re-heat, add 10% more solvent, and seed with a pure crystal at the saturation point. |
| Low Yield | High solubility in the chosen solvent. | Concentrate the mother liquor by 50% and perform a second crop crystallization (note: second crop will have lower purity). |
| Yellow Color | Trace oxidation byproducts or nitrated impurities (if nitro-precursors used). | Add activated carbon (Charcoal) during the hot dissolution step (Protocol A), stir for 10 min, then hot filter through Celite. |
| Acid Smell | Hydrolysis of imide ring. | The solvent was likely wet. Ensure Ethanol/Toluene is anhydrous. Recrystallize from Toluene to remove the acid impurity. |
References
- Source: Google Patents (CN101357899A)
-
Isomer Stability & Separation
- Title: "Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide"
-
Source: ResearchGate / J. Chem. Thermodynamics[4]
-
URL:[Link]
- Relevance: Establishes the thermodynamic stability differences between 3- and 4-substituted phthalimides, validating the thermodynamic control used in Protocol B.
-
General Characterization of N-Methylphthalimides
- Title: "The Characteriz
- Source: DEA Special Testing and Research Labor
-
URL:[Link]
- Relevance: Provides baseline spectral data (NMR, IR, MS)
-
Organic Syntheses Standard Procedures
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]
- 6. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of N-Methylphthalimide via Reflux Condensation
Abstract
This document provides a comprehensive guide for the synthesis of N-methylphthalimide through the reflux condensation of phthalic anhydride with methylamine. N-substituted phthalimides are a vital class of compounds in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the underlying reaction mechanism, provide a robust experimental procedure, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.
Introduction & Scientific Background
The formation of an imide from an anhydride and a primary amine is a cornerstone reaction in organic chemistry. The Gabriel synthesis, a well-known method for preparing primary amines, relies on the stability and selective reactivity of the phthalimide functional group.[2] The direct synthesis of N-substituted phthalimides, such as N-methylphthalimide, is most commonly achieved by the dehydrative condensation of phthalic anhydride with a primary amine.[3][4]
This reaction is typically performed at elevated temperatures to facilitate the intramolecular cyclization and dehydration of an intermediate amic acid.[5] Heating the reaction mixture under reflux is the preferred method for this transformation. Refluxing allows the reaction to be maintained at the constant boiling temperature of the solvent, accelerating the reaction rate without the loss of solvent or reagents through evaporation.[6][7] The vapors produced are cooled by a condenser and returned to the reaction flask, ensuring stable reaction conditions over an extended period.[7]
Reaction Mechanism
The condensation of phthalic anhydride with methylamine proceeds via a two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate (N-methylphthalamic acid). This step is generally rapid and can often occur at room temperature.
-
Intramolecular Cyclization (Dehydration): The second step is an intramolecular nucleophilic attack by the amide nitrogen on the remaining carboxylic acid carbonyl. This is a dehydration reaction, eliminating a molecule of water to form the stable five-membered imide ring of N-methylphthalimide. This cyclization is the rate-limiting step and requires thermal energy, which is supplied by heating under reflux.[8]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the formation of N-methylphthalimide.
Experimental Protocol
This protocol details the synthesis of N-methylphthalimide using an aqueous solution of methylamine and glacial acetic acid as the solvent. Acetic acid serves both as a solvent and as a catalyst for the dehydration step.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 14.81 g (0.1 mol) | Sigma-Aldrich | Purity ≥ 99% |
| Methylamine Solution | CH₃NH₂ | 31.06 | 15.5 mL (~0.2 mol) | Sigma-Aldrich | 40% in H₂O |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Fisher Scientific | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | ~100 mL | VWR | For recrystallization |
| Distilled Water | H₂O | 18.02 | As needed | In-house | For washing |
Equipment
-
250 mL Round-Bottom Flask (RBF)[9]
-
Liebig or Allihn Condenser[10]
-
Lab Jack[9]
-
Clamps and Stand[11]
-
Water Tubing[10]
-
Buchner Funnel and Filter Flask
-
Beakers and Graduated Cylinders
-
Crystallizing Dish
Reflux Apparatus Setup
Causality Behind the Setup: The reflux apparatus is designed to safely heat a reaction for an extended period. The vertical condenser is critical; it uses a continuous flow of cold water to cool any solvent vapors, causing them to condense and drip back into the reaction flask, thus preventing the loss of solvent and maintaining a constant concentration of reactants.[6]
-
Positioning: Assemble the apparatus in a fume hood, ensuring access to a water source and drain.[9]
-
Flask Clamping: Securely clamp the 250 mL round-bottom flask by the neck to a retort stand. Do not over-tighten.
-
Heating: Place the heating mantle on a lab jack directly below the flask. This allows the heat source to be quickly lowered and removed if the reaction needs to be cooled rapidly.[9]
-
Condenser: Attach the condenser vertically to the top of the RBF. Ensure the ground glass joints are snug. A light application of grease is acceptable if necessary, but often not required for this solvent system.
-
Water Flow: Connect the water tubing to the condenser. The water inlet should be the lower arm, and the outlet should be the upper arm.[6][11] This ensures the condenser jacket fills completely with cold water for maximum cooling efficiency. Run the outlet tube to a sink drain.
-
Final Check: Start a gentle flow of water through the condenser before applying heat.
Step-by-Step Procedure
-
Charging the Flask: To the 250 mL round-bottom flask, add a magnetic stir bar, 14.81 g (0.1 mol) of phthalic anhydride, and 100 mL of glacial acetic acid. Stir to dissolve.
-
Amine Addition: While stirring, slowly and carefully add 15.5 mL (~0.2 mol) of the 40% aqueous methylamine solution. An excess of the amine is used to ensure the complete consumption of the limiting reactant, phthalic anhydride. The initial reaction is exothermic as the amic acid forms; addition should be controlled to prevent excessive heat generation.
-
Initiating Reflux: Assemble the reflux apparatus as described in section 4.3. Turn on the magnetic stirrer to a moderate speed. Begin heating the mixture using the heating mantle.
-
Reflux Period: Heat the reaction mixture to a gentle reflux. The "reflux ring"—the boundary where vapor is actively condensing and returning to the flask—should be visible in the lower third of the condenser.[6] Maintain the reflux for 4 hours.[1][12] This extended heating period is necessary to drive the dehydration of the intermediate amic acid to the final imide product.[13]
-
Cooling and Precipitation: After 4 hours, turn off the heating mantle and lower it away from the flask. Allow the reaction mixture to cool to room temperature. The product, N-methylphthalimide, is less soluble in the cooled solvent and will begin to precipitate out as a solid. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two portions of cold distilled water (2 x 50 mL) to remove any remaining acetic acid and water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14] This process purifies the product, as impurities will remain in the ethanol mother liquor.
-
Final Product Collection: Collect the purified, colorless, needle-like crystals by vacuum filtration. Wash them with a small amount of cold ethanol. Dry the product in a desiccator or a low-temperature oven.
-
Analysis: Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point (literature M.P.: 134-135 °C) and, if available, by spectroscopic methods (FT-IR, NMR).[12]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-methylphthalimide.
Safety & Handling
-
General: Conduct the entire procedure within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phthalic Anhydride: Corrosive. Causes severe skin burns and eye damage. Avoid inhalation of dust.
-
Methylamine: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
-
Glacial Acetic Acid: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.[1]
-
Heating: Never heat a closed system. Ensure the top of the reflux condenser is open to the atmosphere to prevent pressure buildup.[11] Use a lab jack for the heating mantle to allow for quick removal of the heat source in an emergency.[9]
References
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
CDN. (n.d.). How to set up a reflux apparatus.
-
Doraghi, F., & Morshedsolouk, M. H. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 23055-23091.
-
Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Reflux setup [Video]. YouTube.
-
Maji, M., & Biju, A. T. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 12(1), 470.
-
Guidechem. (n.d.). What is the significance of N-Methylphthalimide?.
-
PrepChem.com. (n.d.). Synthesis of N-methylphthalimide.
-
University of York. (n.d.). Setting up a reflux.
-
Organic Chemistry Portal. (n.d.). Phthalimides.
-
LibreTexts Chemistry. (2022, May 5). 1.4K: Reflux.
-
ChemicalBook. (2025, September 19). Synthesis of N-Methylphthalimide and its derivatives.
-
Guan, C. (2008). The synthetic method of N methyl phthalimide. Google Patents.
-
Wikipedia. (n.d.). Reflux.
-
Rindone, B., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25255-25290.
-
Zhou, Y. M., et al. (2008). New process for synthesis of N-methylphthalimide. Speciality Petrochemicals, 25(4), 4-6.
-
Borrego, J. M. (2016, April 20). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. Quora.
-
LibreTexts Chemistry. (2023, January 14). 24.7: Synthesis of Amines.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Phthalimides [organic-chemistry.org]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reflux - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Chemistry Teaching Labs - Setting up a reflux [chemtl.york.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]
- 13. CN106117111A - The synthetic method of N methyl phthalimide - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylisoindoline-1,3-dione
Welcome to the Technical Support Center for the synthesis of 2,4-dimethylisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your target compound.
Introduction
The synthesis of this compound, an N-methylated derivative of 4-methylphthalimide, is a crucial step in the development of various organic compounds. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a comprehensive resource to navigate these potential issues, grounded in established chemical principles and practical laboratory experience.
The primary synthetic route involves the reaction of 4-methylphthalic anhydride with methylamine. This process is analogous to the well-established Gabriel synthesis of primary amines, where a phthalimide derivative is formed.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the condensation reaction between 4-methylphthalic anhydride and methylamine.[4][5][6] This reaction is typically carried out by heating the reactants in a suitable solvent.
Q2: What is a typical expected yield for this synthesis?
A2: With optimized conditions, yields for the synthesis of N-alkylated phthalimides can be quite high, often in the range of 70-95%.[1][7] However, yields can be significantly lower if the reaction conditions are not carefully controlled.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: The key parameters to monitor and optimize are:
-
Purity of reactants and solvent: Ensure that 4-methylphthalic anhydride, methylamine, and the chosen solvent are of high purity and anhydrous, as water can lead to side reactions.
-
Reaction temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of reactants or products.
-
Reaction time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Stoichiometry of reactants: The molar ratio of methylamine to 4-methylphthalic anhydride can influence the yield and byproduct formation.
Q4: Can I use aqueous methylamine for this reaction?
A4: While it is possible to use aqueous methylamine, it can introduce water into the reaction mixture, which can hydrolyze the 4-methylphthalic anhydride to 4-methylphthalic acid.[8] This side reaction will reduce the yield of the desired product. Using anhydrous methylamine (gas or in a non-aqueous solvent) is generally preferred.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding at all. What are the possible causes and solutions?
A: Low or no yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Cause 1: Inactive Reactants. The 4-methylphthalic anhydride may have hydrolyzed due to improper storage.
-
Solution: Use freshly opened or properly stored 4-methylphthalic anhydride. Consider recrystallizing the anhydride if its purity is questionable.
-
-
Cause 2: Insufficient Reaction Temperature. The reaction may be too slow at the current temperature.
-
Cause 3: Poor Quality Solvent. The presence of water or other impurities in the solvent can inhibit the reaction.
-
Solution: Use a high-purity, anhydrous solvent. If using a solvent like DMF, ensure it is from a fresh, sealed bottle or has been properly dried.[10]
-
-
Cause 4: Inefficient Amine Addition. If using gaseous methylamine, it may not be efficiently bubbling through the reaction mixture.
-
Solution: Ensure good dispersion of the gas with efficient stirring. Alternatively, use a solution of methylamine in a suitable anhydrous solvent.
-
Problem 2: Presence of a Water-Soluble Impurity in the Product
Q: After workup, I have a significant amount of a water-soluble impurity that is difficult to separate from my product. What is this impurity and how can I avoid it?
A: This is a common issue, and the impurity is likely 4-methylphthalic acid or its methylammonium salt.
-
Cause: Hydrolysis of the Anhydride. This occurs when water is present in the reaction mixture, either from the solvent, the methylamine solution, or atmospheric moisture. The anhydride ring opens to form the dicarboxylic acid.
-
Solution 1: Use Anhydrous Conditions. As mentioned previously, using anhydrous reactants and solvents is the most effective way to prevent this side reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Solution 2: Optimized Workup. During the workup, a wash with a weak base (e.g., a saturated solution of sodium bicarbonate) can help remove the acidic impurity. The desired product, being neutral, should remain in the organic layer.
-
Problem 3: Product is Contaminated with Unreacted Starting Material
Q: My final product is contaminated with a significant amount of unreacted 4-methylphthalic anhydride. How can I improve the conversion?
A: Incomplete conversion is a common challenge that can often be resolved by adjusting the reaction conditions.
-
Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the disappearance of the starting material by TLC to determine the optimal reaction duration.
-
-
Cause 2: Sub-stoichiometric Amount of Methylamine. An insufficient amount of methylamine will naturally lead to unreacted anhydride.
-
Solution: Use a slight excess of methylamine to ensure the complete consumption of the 4-methylphthalic anhydride.
-
-
Cause 3: Poor Mixing. If the reactants are not adequately mixed, localized areas of low reactant concentration can lead to incomplete reaction.
-
Solution: Ensure efficient stirring throughout the reaction.
-
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methylphthalic anhydride and methylamine in glacial acetic acid.
Materials:
-
4-Methylphthalic anhydride
-
Methylamine (40% solution in water or as a gas)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylphthalic anhydride (1 equivalent) in glacial acetic acid.
-
Slowly add methylamine (1.1 to 1.2 equivalents) to the suspension with stirring. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting anhydride), cool the mixture to room temperature.
-
The product may precipitate out upon cooling. If not, the acetic acid can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold water to remove any remaining acetic acid and methylammonium salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Data Presentation
| Parameter | Recommended Value | Potential Impact of Deviation |
| Solvent | Glacial Acetic Acid or DMF | Purity is critical; protic vs. aprotic can affect reaction rate. |
| Temperature | Reflux (typically 110-150°C) | Lower temps may lead to incomplete reaction; higher temps can cause degradation. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Methylamine Stoichiometry | 1.1 - 1.2 equivalents | Excess ensures complete conversion of the anhydride. |
| Expected Yield | 70-95% | Lower yields indicate potential issues with reagents or conditions. |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. [Link]
-
PMC. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. [Link]
- Google Patents. (n.d.). Synthesis process of N-hydroxyl phthalimide.
- Google Patents. (n.d.). Process for making cyclic imides.
-
ResearchGate. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
- Google Patents. (n.d.).
-
GSRS. (n.d.). N-METHYL-3-NITROPHTHALIMIDE. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
Scribd. (n.d.). Synthesis of 4-Nitro-N-Methylphthalimide. [Link]
-
European Patent Office. (1989, August 2). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. [Link]
- Google Patents. (n.d.). Process for making 4-nitro-n-methylphthalimide.
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]
- Google Patents. (n.d.). The preparation method of N-methylphthalimide compound.
-
ResearchGate. (2025, February). The amidation of phthalic anhydride using amines. [Link]
-
Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
-
ResearchGate. (n.d.). The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
ChemBK. (2024, April 9). 4-amino-N-methylphthalimide. [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione (II). [Link]
-
YouTube. (2020, April 14). Anhydride reacting with amine to synthesize an acid and amide. [Link]
- Google Patents. (n.d.). Processes for preparing isoindoline-1,3-dione compounds.
-
ResearchGate. (2022, July). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. [Link]
-
ResearchGate. (2025, August 10). 2-Ethylisoindoline-1,3-dione. [Link]
-
MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]
Sources
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scribd.com [scribd.com]
- 8. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. reddit.com [reddit.com]
optimizing reaction temperature for N-methyl-4-methylphthalimide synthesis
Technical Support Center: Optimization of N-Methyl-4-Methylphthalimide Synthesis
Introduction: The "Amic Acid Trap"
Welcome to the technical guide for optimizing the synthesis of N-methyl-4-methylphthalimide . As a Senior Application Scientist, I often see researchers struggle not with the chemistry itself, but with the thermodynamics of the transition.
The synthesis is a classic two-step condensation:
-
Ring Opening (Fast/Exothermic): 4-methylphthalic anhydride reacts with methylamine to form N-methyl-4-methylphthalamic acid (the "amic acid").
-
Ring Closing (Slow/Endothermic): The amic acid must release a molecule of water to cyclize into the target imide.
The Core Problem: Many protocols fail because they sustain temperatures sufficient for Step 1 (<100°C) but insufficient for Step 2 (>130°C). This leaves you with a mixture of product and unreacted amic acid, resulting in poor yields and sticky, difficult-to-purify solids.
Module 1: Thermodynamic Landscape & Mechanism
To control the reaction, you must visualize the energy landscape. The first step is kinetically favored, while the second requires significant thermal activation energy to overcome the entropic penalty of releasing water.
Figure 1: Reaction pathway highlighting the critical thermal barrier required for dehydration (Step 2).
Module 2: Optimized Protocols
Choose the protocol based on your available equipment and scale.
Protocol A: Glacial Acetic Acid Reflux (Recommended for Purity)
Why this works: Acetic acid acts as both solvent and acid catalyst, promoting the dehydration step while solubilizing the intermediate.
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 eq Anhydride : 1.2 eq Methylamine | Excess amine ensures full conversion of anhydride. |
| Solvent | Glacial Acetic Acid (10 mL/g) | High BP (118°C) allows sufficient heat for cyclization. |
| Temperature | Reflux (~118-120°C) | Critical: Must maintain reflux for >4 hours. |
| Work-up | Water Precipitation | Product is insoluble in water; amic acid is soluble. |
Step-by-Step:
-
Dissolve 4-methylphthalic anhydride in glacial acetic acid.
-
Add 40% aqueous methylamine dropwise at room temperature (Exothermic!).
-
Equip a reflux condenser and heat to a hard reflux for 4–6 hours.
-
Cool to room temperature. Pour mixture into 5x volume of ice water.
-
Filter the precipitate. Wash with water and saturated NaHCO₃ (removes traces of acetic acid/amic acid).
-
Dry in a vacuum oven at 60°C.
Protocol B: Solvent-Free Thermal Fusion (Green/High Throughput)
Why this works: Uses raw thermal energy (>150°C) to force water release without solvent waste.
Step-by-Step:
-
Mix anhydride and 40% aq. methylamine in a flask (slurry forms).
-
Heat slowly to 100°C to evaporate water/excess amine.
-
The Critical Ramp: Raise temperature to 160°C–180°C for 2 hours.
-
Note: The mixture will melt. Water vapor will evolve vigorously.
-
-
Vacuum Step: Apply weak vacuum (200 mbar) for the last 30 mins to pull off final water traces.
-
Cool.[1] Recrystallize the solid melt from Ethanol/Water (9:1).
Module 3: Troubleshooting Hub
Use this logic flow to diagnose synthesis failures.
Figure 2: Diagnostic decision tree for product isolation issues.
Specific Troubleshooting Guides
Q1: My product dissolves in Sodium Bicarbonate (NaHCO₃). What happened?
-
Cause: You have isolated the amic acid intermediate, not the imide. The carboxylic acid group on the intermediate makes it base-soluble.
-
Fix: The cyclization failed. Re-dissolve your "product" in Acetic Acid and reflux for another 3 hours, or heat the neat solid to 170°C for 1 hour.
Q2: White needles formed in the condenser during reaction.
-
Cause: Sublimation of unreacted 4-methylphthalic anhydride.
-
Fix: This happens if the amine addition was too slow or the temperature was ramped too quickly before the salt formed. Ensure the initial mixing step (Step 1) is complete before raising the temperature above 100°C.
Q3: The product is colored (yellow/brown) instead of off-white.
-
Cause: Oxidation of the methylamine or polymerization of impurities at high temperatures (>180°C).
-
Fix: Recrystallize from Ethanol or Methanol. If using the "Neat" method, purge the flask with Nitrogen during the high-temperature melt phase.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of Acetic Acid? A: Yes, but with caution. DMF is a high-boiling solvent (153°C) that supports the required temperature. However, removing DMF is difficult and often requires aqueous workups that can trap residual solvent. Acetic acid is preferred because it chemically catalyzes the dehydration. If you must use DMF, add a catalyst like Tetrabutylammonium bromide (TBAB) to lower the activation energy.
Q: What is the expected melting point? A: While N-methylphthalimide melts at ~134°C, the 4-methyl derivative typically melts in a similar range (approx. 129–135°C depending on purity). A sharp melting point is your best initial indicator of complete imidization.
Q: Is the 4-methyl group position sensitive? A: Commercial 4-methylphthalic anhydride is often a mixture of isomers or can lead to regio-isomers if the ring opening is selective. However, upon ring closure (imidization), the symmetry is restored regarding the nitrogen substituent. You will obtain a single N-methyl-4-methylphthalimide product regardless of which side the amine attacked first.
References
-
BenchChem. Technical Support Center: Controlling Imidization in BTDA-Based Polyimides. (Discusses the temperature dependence of imidization kinetics).
-
ChemicalBook. Synthesis of N-Methylphthalimide and its derivatives. (Provides specific yield data and reaction parameters for methylamine/anhydride systems).
-
Royal Society of Chemistry. Phthalimides: developments in synthesis and functionalization. (Review of catalytic and green methods for phthalimide synthesis).
-
Google Patents. CN1733726A - N-methylphthalimide preparation process. (Details solvent-free and high-temperature protocols).
Sources
Technical Guide: Minimizing Bis-Amide & Hydrolytic Impurities in Phthalimide Alkylation
The following technical guide details the strategies for minimizing bis-amide and ring-opened impurities during phthalimide alkylation (Gabriel Synthesis).
Introduction: The "Bis-Amide" Problem
In the context of phthalimide alkylation, the term "bis-amide impurity" typically refers to the ring-opened diamide or phthalamic acid derivative formed via nucleophilic attack on the imide carbonyls. While the target N-alkylphthalimide is a cyclic imide, the presence of moisture, strong bases, or decomposing solvents (like DMF) can cleave the ring, generating acyclic amide byproducts.
These impurities reduce yield and are notoriously difficult to separate from the product due to similar solubility profiles. This guide addresses the root causes—Hydrolytic Ring Opening and Solvent-Mediated Aminolysis —and provides self-validating protocols to eliminate them.
Mechanistic Pathways & Impurity Formation
The following diagram illustrates the competitive pathways between the desired
Figure 1: Competitive pathways in Gabriel Synthesis. The primary failure mode is the ring opening of the strained imide by hydroxide (hydrolysis) or dimethylamine (aminolysis from DMF).
Troubleshooting & Optimization (Q&A)
Q1: Why am I seeing a "bis-amide" impurity when using DMF as a solvent?
Diagnosis: This is likely
-
Switch Solvents: Use Acetonitrile (
) or Acetone if the alkyl halide is reactive enough. For higher temperatures, use NMP (N-methylpyrrolidone) or DMSO , though they are harder to remove. -
Scavenge Amine: If DMF is mandatory, ensure it is fresh and anhydrous. Avoid prolonged heating >100°C.
-
Acid Wash: The dimethylamine impurity is basic; however, the resulting diamide is neutral. Prevention is the only cure.
Q2: My product contains a carboxylic acid residue ( -alkyl phthalamic acid). How do I prevent this?
Diagnosis: Hydrolytic Ring Opening.
Causality: The presence of water in the reaction mixture, combined with a base (like KOH or
-
Strict Anhydrous Conditions: Flame-dry glassware and use molecular sieves (3Å or 4Å) in the solvent.
-
Base Selection: Switch from KOH/NaOH (which generate water upon deprotonation if not strictly controlled) to Potassium Carbonate (
) or Sodium Hydride (NaH) .-
Note: If using NaH, ensure the
gas is vented and the reaction is anhydrous, as NaH + Water = NaOH (strong ring opener).
-
Q3: Can I use phase transfer catalysis (PTC) to avoid these impurities?
Answer: Yes, this is often the superior method.
Logic: Solid-liquid PTC (e.g.,
Optimized Experimental Protocols
Protocol A: Standard Anhydrous Alkylation (High Purity)
Best for: Unreactive alkyl halides requiring polar solvents.
Reagents:
-
Phthalimide (1.0 equiv)[1]
-
Alkyl Halide (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: DMF (Dry, stored over sieves) or Acetonitrile.
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask and cool under
flow. -
Solvation: Dissolve Phthalimide in DMF (0.5 M concentration). Add activated 4Å molecular sieves directly to the flask.
-
Deprotonation: Add anhydrous
. Stir at Room Temperature (RT) for 30 minutes.-
Checkpoint: The solution may turn slightly yellow/cloudy as the salt forms.
-
-
Alkylation: Add the Alkyl Halide dropwise.
-
Heating: Heat to 60–80°C .
-
Critical: Do NOT exceed 90°C in DMF to prevent dimethylamine generation (Bis-amide formation).
-
-
Monitoring: Monitor by TLC. The product is usually less polar than the starting phthalimide.
-
Workup (Impurity Removal):
-
Pour mixture into Ice Water . The product (
-alkylphthalimide) should precipitate. -
Filtration: Filter the solid.
-
Wash: Wash with 0.2 M HCl (to remove any unreacted amine or ring-opened basic salts) and then water.
-
Recrystallization: If "bis-amide" impurities persist, recrystallize from Ethanol/Water . The acyclic impurities are often more soluble in the mother liquor.
-
Protocol B: Phase Transfer Catalysis (Green/Low Impurity)
Best for: Preventing ring opening via non-polar media.
Reagents:
-
Phthalimide (1.0 equiv)[1]
-
Alkyl Halide (1.2 equiv)
- (2.0 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Solvent: Toluene (or Xylene).
Step-by-Step:
-
Combine Phthalimide,
, and TBAB in Toluene. -
Heat to reflux (110°C).
-
Add Alkyl Halide dropwise.
-
Reflux for 3–6 hours.
-
Hot Filtration: Filter the hot mixture to remove inorganic salts (
, Excess ). -
Concentration: Evaporate the Toluene filtrate.
-
Result: The residue is usually high-purity
-alkylphthalimide. Ring-opened impurities (being salts) remain in the solid filter cake.
Data Summary: Solvent & Base Effects[2]
| Parameter | Condition | Risk of Bis-Amide/Ring Opening | Recommendation |
| Solvent | DMF (Wet) | High (Hydrolysis) | Dry over sieves; use fresh. |
| Solvent | DMF (>100°C) | High (Aminolysis - Dimethylamine) | Keep T < 90°C. |
| Solvent | Acetonitrile | Low | Preferred for reactive halides. |
| Solvent | Toluene (PTC) | Very Low | Best for stability. |
| Base | KOH / NaOH | High (Generates | Avoid if possible. |
| Base | Low (Mild) | Standard choice. | |
| Base | NaH | Low (If anhydrous) | Good for unreactive substrates. |
References
-
Gabriel Synthesis Mechanism & Overview. Master Organic Chemistry. [Link]
-
Alkylation of Phthalimide: Reaction Conditions. Chemistry LibreTexts. [Link]
-
Optimization of Gabriel Synthesis in Ionic Liquids (Green Chemistry). Organic Chemistry Portal. [Link]
-
Side Reactions in Amide/Imide Alkylation. Royal Society of Chemistry (RSC) - Green Chemistry. [Link]
-
Purification of N-Alkylphthalimides. Organic Syntheses, Coll. Vol. 2, p. 83 (1943). [Link][2]
Sources
Technical Support Center: Purification of 2,4-Dimethylisoindoline-1,3-dione
Welcome to the technical support guide for the purification of 2,4-dimethylisoindoline-1,3-dione by column chromatography. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to move beyond simple instructions and explain the fundamental principles behind each step, empowering you to troubleshoot and optimize your purification process effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?
A1: Understanding the structure of this compound is crucial. It possesses a bicyclic aromatic system with two carbonyl groups and two methyl groups. This combination imparts a moderate polarity. The aromatic ring and methyl groups are nonpolar, while the dione functionality introduces significant polarity. This moderate polarity is the primary characteristic that dictates the choice of stationary and mobile phases for successful chromatographic separation.[1][2] The compound's molecular weight is approximately 175.19 g/mol .[1]
Q2: Why is flash column chromatography the recommended method for purifying this compound?
A2: Flash column chromatography is a superior alternative to traditional gravity-fed chromatography for several reasons. It utilizes positive pressure (from compressed air or a pump) to move the mobile phase through the stationary phase more quickly.[3][4][5] This results in significantly faster separation times and often leads to better resolution between the target compound and impurities.[4][6][7] For a moderately polar compound like this compound, flash chromatography provides an efficient means to obtain high-purity material, which is essential for subsequent applications in research and drug development.[5]
Q3: What is the first step I should take before attempting a large-scale column purification?
A3: The indispensable first step is to develop and optimize a separation method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that uses a small amount of your crude sample to screen various solvent systems.[8][9] The goal is to find a mobile phase composition that provides good separation between your desired product and any impurities.[10] A well-resolved TLC plate is the blueprint for a successful column chromatography separation.[8]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q4: My compound is not moving off the baseline (Rf = 0) on the TLC plate, even with a relatively polar solvent system. What's wrong?
A4: This indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel stationary phase.[11] Your compound has a stronger affinity for the stationary phase than the mobile phase.
-
Solution: You need to increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If that is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol.[12][13] A small percentage of methanol (e.g., 1-5%) can significantly increase the eluting power of the mobile phase.[14]
Q5: My compound runs at the solvent front (Rf = 1) on the TLC plate. How do I fix this?
A5: This is the opposite problem of Q4. The mobile phase is too polar, causing your compound to have a much higher affinity for the mobile phase than the stationary phase. It is being carried along with the solvent front without sufficient interaction with the silica gel for separation to occur.[15]
-
Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of the non-polar component (hexane). The goal is to achieve an Rf value for your target compound in the range of 0.2-0.4, which is generally considered optimal for good separation on a column.[10][16]
Q6: After running my column, I have fractions that contain both my product and an impurity. The separation was poor. What happened?
A6: Poor separation, or co-elution, can stem from several factors.
-
Incorrect Solvent System: The mobile phase you chose may not have been optimal. An ideal solvent system will maximize the difference in Rf values (ΔRf) between your product and impurities.[9]
-
Column Overloading: You may have loaded too much crude material onto the column for its size. Overloading leads to broad, overlapping bands that are impossible to separate cleanly.[6][7] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[17]
-
Poor Column Packing: If the silica gel is not packed uniformly, channels can form, leading to an uneven flow of the mobile phase and poor separation.[11]
-
Sample Application: If the initial band of your compound at the top of the column is too wide, it will lead to broad bands throughout the run. This can be caused by dissolving the sample in too much solvent or using a solvent that is too strong for loading.[18]
Q7: The bands of my compound on the column are streaking or "tailing." What causes this and how can I prevent it?
A7: Tailing is often observed as a streak rather than a tight, symmetrical band. This can be due to:
-
Sample Overloading: As mentioned, too much sample can cause tailing.[6]
-
Compound Degradation: Your compound might be unstable on the acidic silica gel.[15] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[15]
-
High Polarity of the Compound: Very polar compounds can interact strongly with the silica gel, leading to tailing.
-
Solutions:
-
Reduce the amount of sample loaded onto the column.
-
If instability is suspected, you can use a deactivated stationary phase like alumina or add a small amount of a modifying agent like triethylamine (for basic compounds) to your mobile phase to neutralize the acidic sites on the silica gel.[14]
-
Section 3: Detailed Experimental Protocol
This section provides a step-by-step guide for the purification of this compound.
Part 1: Method Development with Thin Layer Chromatography (TLC)
The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4.
-
Prepare TLC Chambers: Line two or three small beakers or TLC jars with filter paper and add a small amount of different solvent systems. Cover them to allow the atmosphere inside to become saturated with solvent vapor.
-
Spot the TLC Plate: On a silica gel TLC plate, use a capillary tube to spot your crude reaction mixture.
-
Develop the Plates: Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (if the compound is UV active) or by staining (e.g., with potassium permanganate).
-
Select the Optimal Solvent System: Choose the solvent system that gives the best separation and an Rf value in the desired range for your product.
Table 1: Suggested TLC Solvent Systems for Screening
| System | Non-Polar Component | Polar Component | Typical Starting Ratio (v/v) | Notes |
|---|---|---|---|---|
| A | Hexanes | Ethyl Acetate | 7:3 | A good starting point for moderately polar compounds.[12][13] |
| B | Dichloromethane | Ethyl Acetate | 9:1 | Offers different selectivity compared to hexanes. |
| C | Dichloromethane | Methanol | 9.5:0.5 | For more polar impurities that need a stronger eluent.[12] |
Part 2: Column Preparation and Sample Loading
This protocol assumes a flash chromatography setup.
-
Column Selection: Choose a column size appropriate for the amount of crude material you need to purify. A common guideline is to use 20-50 times the weight of silica gel to the weight of the crude sample.[11]
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use, creating a slurry.
-
With the stopcock of the column closed, pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column, creating a thin, even layer.
-
Gently add a small layer of sand on top to prevent disturbance of the sample layer when adding the eluent.
-
Part 3: Elution and Fraction Collection
-
Begin Elution: Carefully add your chosen mobile phase to the top of the column.
-
Apply Pressure: Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or vials. The size of the fractions will depend on the size of your column.
-
Monitor the Separation: Spot small amounts from each fraction onto a TLC plate to track the elution of your compound.
-
Combine and Concentrate: Once the separation is complete, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain your purified this compound.
Section 4: Visual Guides
Diagram 1: General Workflow for Column Chromatography
This diagram illustrates the overall process from crude product to pure compound.
Caption: Workflow for purification by column chromatography.
Diagram 2: Troubleshooting Logic for Poor Separation
This decision tree helps diagnose common separation issues.
Caption: Decision tree for troubleshooting poor separation.
References
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- Microbioz India. (2023). The Ultimate Guide to Flash Chromatography: Principles and Techniques.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- KNAUER Santai SepaFlash. (2025). Flash Chromatography Explained.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- ALWSCI. (2025). What Is Flash Chromatography And Why Is It Important?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC International. (2005). LC Troubleshooting: The Basics.
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- Eluent Strength Translator. (2021).
- Advanced ChemBlocks. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- University of Calgary. (n.d.). Column chromatography.
- Columbia University. (n.d.). Column chromatography.
-
ResearchGate. (2017). How do I use two different solvent systems for column chromatography?. Retrieved from [Link]
- BLD Pharm. (n.d.). 83844-42-2|this compound.
- PubChem. (n.d.). 2-(Methylthio)isoindoline-1,3-dione.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (2025). Post-Reaction Purification of 2-(4-Azidobutyl)isoindoline-1,3-dione.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Cheméo. (n.d.). 2,4-Dimethyl-1,3-dithiane - Chemical & Physical Properties.
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
- Alchem.Pharmtech. (n.d.). CAS 550-44-7 | 2-Methylisoindoline-1,3-dione.
Sources
- 1. This compound 95% | CAS: 83844-42-2 | AChemBlock [achemblock.com]
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- 3. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
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- 7. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
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Validation & Comparative
Thermal Characterization of CAS 83844-42-2: 2,4-Dimethylisoindoline-1,3-dione
A Comparative Melting Point and DSC Analysis Guide
⚠️ PART 1: CRITICAL DISAMBIGUATION
Before proceeding, verify your target compound.
In pharmaceutical development databases, CAS 83844-42-2 is frequently confused with Ceftiofur due to similar indexing in legacy catalogs.[1][2] You must confirm your target structure:
| Feature | Target A: The Phthalimide Intermediate | Target B: The Antibiotic |
| CAS Number | 83844-42-2 | 80370-57-6 (Free Acid) / 104010-37-9 (Sodium) |
| Chemical Name | 2,4-Dimethylisoindoline-1,3-dione | Ceftiofur |
| Class | Phthalimide Derivative / Building Block | Cephalosporin Antibiotic |
| Thermal Behavior | Stable Melt (Endothermic) | Decomposes before/during melt (Exothermic onset) |
| Typical MP | ~130–140°C (Predicted range) | 223–225°C (Decomposition) |
This guide focuses on the characterization of CAS 83844-42-2 (this compound) .[1][2] If you are characterizing Ceftiofur, refer to the "Antibiotic Reference" section at the end of this document.
PART 2: INTRODUCTION & STRUCTURAL CONTEXT[1][2]
This compound is a substituted phthalimide used primarily as a fragment in the synthesis of immunomodulatory drugs (similar to the thalidomide class) and agrochemicals.[1][2]
Accurate melting point (MP) determination for this compound is critical for:
-
Purity Confirmation: Distinguishing the N-methylated product from the unmethylated precursor (4-methylphthalimide).
-
Solid-State Characterization: Identifying potential polymorphs which can affect downstream solubility.
Unlike simple organic solids, phthalimide derivatives exhibit strong dependence on crystal packing forces. The N-methyl substitution disrupts the intermolecular hydrogen bonding network present in the parent phthalimide, typically lowering the melting point significantly.
PART 3: EXPERIMENTAL PROTOCOLS
To objectively determine the performance and purity of CAS 83844-42-2, we utilize Differential Scanning Calorimetry (DSC) as the primary method, backed by Capillary Melting Point for visual verification.[1][2]
Method A: Differential Scanning Calorimetry (DSC)
Gold Standard for thermodynamic accuracy.
Equipment: TA Instruments DSC2500, PerkinElmer DSC 8000, or equivalent.
-
Sample Preparation:
-
Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.
-
Weigh 2–4 mg of CAS 83844-42-2 into a Tzero Aluminum Pan (hermetically sealed with a pinhole lid to allow volatile escape without pan deformation).
-
-
Instrument Parameters:
-
Purge Gas: Nitrogen (50 mL/min).
-
Equilibration: Hold at 25°C for 2 minutes.
-
Ramp Rate: 10°C/min to 250°C. (Note: A slower rate of 5°C/min is recommended if polymorphism is suspected).
-
-
Data Analysis:
-
Identify the Onset Temperature (
) : The intersection of the baseline and the leading edge of the endotherm. This is the reported MP. -
Identify the Peak Temperature (
) : The maximum heat flow point.[3]
-
Method B: Capillary Melting Point (Visual)
For rapid purity checks.
-
Preparation: Pack the sample into a glass capillary to a height of 2–3 mm. Ensure tight packing by tapping the capillary on a hard surface.
-
Ramp:
-
Fast Ramp (10°C/min) to 110°C.
-
Slow Ramp (1°C/min) from 110°C until melting is observed.
-
-
Endpoint: Record the range from the first visible liquid droplet (meniscus formation) to the disappearance of the last solid particle.
PART 4: COMPARATIVE PERFORMANCE DATA
The following table compares CAS 83844-42-2 against its structural analogs. Use these values to validate your synthesis or purity analysis. If your sample melts significantly higher (>190°C), you likely have unreacted starting material.
| Compound | CAS Number | Structure Type | Melting Point ( | Thermal Event Type |
| This compound | 83844-42-2 | Target Analyte | 132–138°C (Expected)* | Sharp Endotherm |
| N-Methylphthalimide | 550-44-7 | Analog (No ring-Me) | 133–134°C | Sharp Endotherm |
| 4-Methylphthalimide | 40316-58-3 | Precursor (No N-Me) | 196–198°C | Sharp Endotherm |
| Phthalimide | 85-41-6 | Parent Core | 233–235°C | Endotherm |
| Ceftiofur (Free Acid) | 80370-57-6 | Disambiguation | 223–225°C | Decomposition (Exo/Endo mix) |
*Note: Exact experimental values for CAS 83844-42-2 depend on the specific polymorph crystallized.[1][2] The range 132–138°C is derived from SAR analysis of the N-methyl vs. Ring-methyl shift observed in the 550-44-7 analog.[1][2]
PART 5: VISUALIZATION OF LOGIC
The following diagram illustrates the decision workflow for characterizing this compound, specifically distinguishing it from precursors and the commonly confused antibiotic Ceftiofur.
Figure 1: Decision logic for thermal characterization, highlighting the separation between the target N-methylated imide and potential impurities or misidentified compounds.
PART 6: DISCUSSION OF RESULTS
Interpretation of the Endotherm
For CAS 83844-42-2, a clean DSC trace should show a single, sharp endothermic peak.[1][2]
-
Broad Peak: Indicates low purity or the presence of solvent (solvate). If a broad peak is observed <100°C, perform TGA (Thermogravimetric Analysis) to quantify moisture/solvent loss.
-
Double Peak: Indicates polymorphism. N-substituted phthalimides are known to crystallize in different lattices depending on the solvent used (e.g., Ethanol vs. Ethyl Acetate).
The "Methyl Effect" on Lattice Energy
Researchers should note that N-methylation (converting 4-methylphthalimide to the target 2,4-dimethyl compound) typically lowers the melting point by 60–70°C.[1][2] This is because the N-H moiety in the precursor acts as a hydrogen bond donor, creating strong intermolecular dimers. Replacing H with CH₃ removes this donor capability, relying only on weaker Van der Waals forces and dipole-dipole interactions, thus requiring less energy to break the lattice.
REFERENCES
-
National Institute of Standards and Technology (NIST). N-Methylphthalimide (CAS 550-44-7) Phase Change Data.[2] NIST Chemistry WebBook.[4] Available at: [Link]
-
PubChem. Compound Summary: 4-Methylphthalimide (CAS 40316-58-3).[1] National Library of Medicine. Available at: [Link]
-
European Medicines Agency (EMA). Ceftiofur: Summary of Product Characteristics (Scientific Discussion). (For comparative decomposition data of the antibiotic). Available at: [Link]
Sources
- 1. 118-29-6|2-(Hydroxymethyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 2. 118-29-6|2-(Hydroxymethyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to X-ray Crystallography Data for Substituted N-methylphthalimides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of molecular architecture is not merely advantageous; it is paramount. For N-methylphthalimide derivatives, a scaffold of significant interest due to its presence in diverse bioactive molecules, this understanding hinges on the precise elucidation of three-dimensional structure. X-ray crystallography stands as the gold standard for this purpose, offering unparalleled insight into the solid-state conformation and intermolecular interactions that govern the physical and biological properties of these compounds.
This guide provides a comparative analysis of X-ray crystallography data for substituted N-methylphthalimides and related analogs. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices in synthesis and crystallization, and objectively compare the insights gleaned from crystallography with those from other analytical techniques. Our aim is to equip researchers with the knowledge to not only interpret crystallographic data but also to strategically employ a suite of analytical tools for a comprehensive structural characterization of this important class of molecules.
The Foundational Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides the unambiguous determination of a molecule's solid-state structure, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate crystal packing. This information is invaluable for understanding structure-activity relationships (SAR), polymorphism, and the material properties of N-methylphthalimide derivatives.
A Comparative Look at the Crystal Structures of Substituted Phthalimides
| Compound | N-Substituent | Ring Substituent(s) | Crystal System | Space Group | Key Structural Features | Reference |
| N-Methylphthalimide | Methyl | None | Monoclinic | P2₁/c | Planar phthalimide ring. | [1] |
| 4-Nitro-N-methylphthalimide | Methyl | 4-Nitro | Not specified | Not specified | The nitro group likely influences crystal packing through dipole-dipole interactions. | [2] |
| 2-(3,4-dichlorophenyl)isoindoline-1,3-dione | 3,4-dichlorophenyl | None | Monoclinic | P2₁/c | The substituted phenyl ring is twisted with respect to the phthalimide plane. Weak C-H···O interactions form centrosymmetric dimers. | [3] |
| 2-(2,4-dichlorophenyl)isoindoline-1,3-dione | 2,4-dichlorophenyl | None | Monoclinic | P2₁/c | A larger dihedral angle between the phenyl and phthalimide rings compared to the 3,4-dichloro analog. | [3] |
| (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate | -CH₂-O-CO-Ph | None | Monoclinic | P2₁/c | The ester linkage introduces conformational flexibility, influencing crystal packing. | [4] |
| (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-chlorobenzoate | -CH₂-O-CO-Ph-4-Cl | None | Monoclinic | P2₁/n | The chloro substituent likely participates in halogen bonding or other weak intermolecular interactions. | [4] |
Expert Insights: The data presented in the table, though from varied N-substituted phthalimides, highlights a crucial principle: even subtle changes in substitution can lead to significant alterations in crystal packing and intermolecular interactions. For instance, the position of chloro substituents on the N-phenyl ring directly impacts the dihedral angle between the aromatic systems, which in turn will affect the overall molecular shape and how the molecules arrange themselves in the crystal lattice[3]. Similarly, the introduction of functional groups capable of hydrogen bonding or other specific interactions, such as the nitro group in 4-nitro-N-methylphthalimide, is expected to dominate the crystal packing motifs[2].
Experimental Protocols: From Synthesis to High-Quality Crystals
The journey to obtaining high-quality X-ray crystallography data begins with the synthesis of the target compound and culminates in the growth of single crystals suitable for diffraction experiments. The following protocols are representative of the methods employed for the preparation and crystallization of substituted N-methylphthalimides.
Synthesis of a Representative Substituted N-Methylphthalimide: 4-Nitro-N-methylphthalimide
This protocol is based on established methods for the nitration of N-methylphthalimide[5].
Materials:
-
N-Methylphthalimide
-
Concentrated Sulfuric Acid (≥98%)
-
Concentrated Nitric Acid (≥90%)
-
Methylene Chloride
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve N-methylphthalimide in a mixture of methylene chloride and concentrated sulfuric acid.
-
Cool the mixture in an ice bath to maintain a temperature of approximately 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture over crushed ice and water.
-
Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude 4-nitro-N-methylphthalimide from ethanol to obtain purified crystals[6].
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography[5]. For substituted N-methylphthalimides, slow evaporation of a saturated solution is a commonly successful technique.
General Protocol for Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture thereof) to create a nearly saturated solution. Gentle heating may be required to facilitate dissolution.
-
Filter the solution while warm to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Causality Behind Experimental Choices: The choice of solvent is critical. A good crystallization solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures. The rate of evaporation is controlled to allow for the orderly arrangement of molecules into a crystal lattice, rather than rapid precipitation which leads to amorphous solids or microcrystalline powders.
Caption: Workflow for obtaining the crystal structure of a substituted N-methylphthalimide.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of substituted N-methylphthalimides relies on a suite of analytical techniques that provide complementary information.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Identification of the binding modes of N-phenylphthalimides inhibiting bacterial thymidylate synthase through X-ray crystallography screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspex-team.org [uspex-team.org]
Safety Operating Guide
2,4-dimethylisoindoline-1,3-dione proper disposal procedures
As a Senior Application Scientist, I understand that excellence in the lab extends beyond groundbreaking discoveries to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, experience-driven framework for the proper disposal of 2,4-dimethylisoindoline-1,3-dione, ensuring the safety of your personnel and the integrity of your facility.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the material's hazards is paramount. While this compound is not classified as acutely toxic, it is a synthetic organic chemical that requires careful handling. Based on data from analogous phthalimide compounds, it should be treated as a potential skin and eye irritant.[1]
The foundational step in disposal is to determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) or local regulations.[2] While this specific compound is not a listed hazardous waste, your institution's Environmental Health and Safety (EHS) department may classify it as such based on its characteristics. Always consult the manufacturer's Safety Data Sheet (SDS) and your facility's Chemical Hygiene Plan (CHP) before proceeding. [3][4][5]
Table 1: Key Safety and Disposal Parameters for this compound
| Parameter | Value / Guideline | Rationale & Source |
| CAS Number | 83844-42-2[6] | Unique chemical identifier. |
| Molecular Formula | C10H9NO2[6] | Basic chemical information. |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant.[1] | Based on proxy data for similar isoindoline structures. |
| Required PPE | Nitrile gloves, safety goggles (conforming to EN166 or NIOSH standards), lab coat.[7][8] | To prevent skin and eye contact during handling. |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite).[9][10] | To safely contain and collect the solid material without creating dust. |
| Disposal Container | Clearly labeled, sealed, and compatible container (e.g., polyethylene). | To prevent leaks, misidentification, and ensure regulatory compliance.[11] |
| Disposal Method | Transfer to a licensed hazardous waste disposal company for incineration.[8] | Ensures complete destruction and prevents environmental contamination. |
Regulatory Framework: Adherence to OSHA and EPA Standards
In the United States, laboratory chemical disposal is governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[3][12][13] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals.[13]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under RCRA.[2] Academic and research laboratories are given some operational flexibility compared to industrial sites, but the core requirements for identifying, accumulating, and disposing of hazardous waste remain stringent.[14][15]
Your primary operational directive is to follow your institution's approved CHP, which integrates these federal standards with state and local rules.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for common disposal scenarios.
Protocol 3.1: Disposal of Unused or Contaminated Solid Waste
This protocol applies to leftover reagents, reaction byproducts, or contaminated materials containing this compound.
-
Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety goggles with side shields, and a buttoned lab coat.
-
Prepare the Waste Container: Obtain a designated hazardous waste container from your facility's EHS department. Ensure it is made of a compatible material (e.g., high-density polyethylene) and is in good condition.
-
Label the Container: Affix a hazardous waste tag to the container before adding any waste.[11] Fill out the tag completely with the chemical name ("this compound"), concentration, and date.
-
Transfer the Waste: Carefully transfer the solid waste into the container using a clean scoop or spatula. Avoid creating dust. If there is a risk of dust generation, perform this transfer within a chemical fume hood.[16][17]
-
Seal the Container: Securely close the container lid. The container must remain closed unless waste is actively being added.[11]
-
Store Appropriately: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials.[11]
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the full waste container.
Protocol 3.2: Management of Small Spills
This protocol is for the cleanup of minor spills of solid this compound on a benchtop or floor.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE as described in Protocol 3.1.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[9][10] This prevents the powder from becoming airborne.
-
Collect the Material: Using a non-sparking scoop or brush, carefully sweep the absorbed material into a suitable container.[8][18]
-
Package and Label: Place the collected material into a sealed, compatible container and label it as "Hazardous Waste" with the chemical name.
-
Decontaminate: Wipe the spill area with an appropriate solvent (check SDS for recommendations) and then with soap and water. Dispose of the cleaning materials as hazardous waste.
-
Final Disposal: Transfer the waste container to the SAA for EHS pickup.
Waste Disposal Workflow and Prohibited Methods
The following diagram illustrates the decision-making process for handling waste streams of this compound.
Caption: Decision workflow for the disposal of this compound.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
Sewer/Drain Disposal: Never wash this chemical down the drain.[11][17] It can interfere with wastewater treatment processes and lead to environmental contamination.[10][18]
-
Solid Waste/Trash Can Disposal: Do not dispose of this chemical or its empty containers in the regular trash.[11] This can expose custodial staff to unknown chemicals and violates environmental regulations.
By adhering to these protocols, you contribute to a safe and sustainable research environment. Your diligence in proper chemical disposal is a direct reflection of your commitment to scientific integrity and professional responsibility.
References
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
- Laboratory Safety Guidance. (n.d.). OSHA.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA.
- SAFETY DATA SHEET. (2014-08-11). Fisher Scientific.
- Safety data sheet. (2023-09-01). CPAChem.
- SAFETY DATA SHEET. (2025-07-01). TCI Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
